molecular formula C19H15NO4 B3020476 N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-70-8

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3020476
CAS No.: 919033-70-8
M. Wt: 321.332
InChI Key: WHPCMJKZTJUOKY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, I could not find specific information on the mechanism of action of “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” in the sources I have access to .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, I could not find specific information on the safety and hazards of “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” in the sources I have access to .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-acetylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3-acetylphenyl)-6-methyl-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-11-6-7-17-15(8-11)16(22)10-18(24-17)19(23)20-14-5-3-4-13(9-14)12(2)21/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPCMJKZTJUOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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